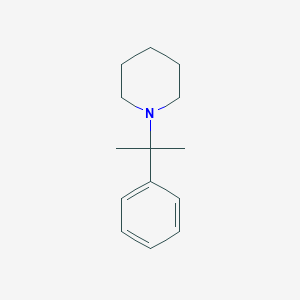

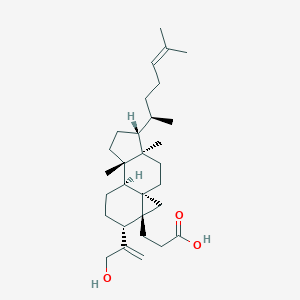

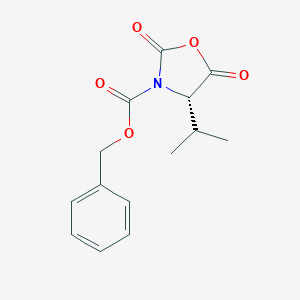

![molecular formula C27H39NO4 B023670 [1,1-ビス(ヒドロキシメチル)-3-(4-オクチルフェニル)プロピル]カルバミン酸フェニルメチルエステル CAS No. 402616-41-5](/img/structure/B23670.png)

[1,1-ビス(ヒドロキシメチル)-3-(4-オクチルフェニル)プロピル]カルバミン酸フェニルメチルエステル

概要

説明

2-(Benzyloxycarbonyl)amino-2-[2-(4-octylphenyl)ethyl]-1,3-propanediol is a synthetic compound known for its significant immunomodulatory properties. It is structurally related to sphingosine, a natural lipid signaling molecule, and has been studied extensively for its potential therapeutic applications, particularly in the treatment of autoimmune diseases such as multiple sclerosis .

科学的研究の応用

2-(Benzyloxycarbonyl)amino-2-[2-(4-octylphenyl)ethyl]-1,3-propanediol has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its effects on cellular signaling pathways.

Medicine: It has shown promise as an immunomodulatory agent in the treatment of autoimmune diseases.

作用機序

Target of Action

CBZ-FTY720, also known as Fingolimod, primarily targets the sphingosine-1-phosphate receptor (S1PR) on immune cells . This receptor plays a crucial role in the trafficking and function of immune cells, particularly T cells .

Mode of Action

CBZ-FTY720 acts as a modulator of the S1PR. It is phosphorylated in vivo by sphingosine kinase 2 to FTY720-phosphate, which acts as a potent S1PR agonist . This interaction leads to the downregulation of the S1PR, thereby inhibiting the egress of lymphocytes from secondary lymphoid tissues and thymus . This results in a reduction of circulating T cells, which contributes to its immunomodulatory effects .

Biochemical Pathways

CBZ-FTY720 affects several biochemical pathways. It has been shown to inhibit the activity of cytosolic phospholipase A2, which is involved in the biosynthesis of eicosanoids . Additionally, it has been found to influence the protein ubiquitination pathway, enhancing specific protein degradation . Furthermore, it has been shown to protect the blood-brain barrier and regulate neuroinflammation, which could be particularly relevant in conditions like multiple sclerosis .

Pharmacokinetics

CBZ-FTY720 exhibits dose-proportional exposure after both single and multiple-dose administration . It is efficiently absorbed with an oral bioavailability of >90%, and its absorption is unaffected by dietary intake . The drug and its active form, FTY720-phosphate, have a half-life of 6–9 days, and steady-state pharmacokinetics are reached after 1–2 months of daily dosing . It is extensively metabolized, with biotransformation occurring via three main pathways: reversible phosphorylation to FTY720-phosphate, hydroxylation and oxidation to yield a series of inactive carboxylic acid metabolites, and formation of non-polar ceramides .

Result of Action

The action of CBZ-FTY720 leads to several molecular and cellular effects. It reduces the production of pathogenic cytokines like IFN-γ and granzyme B by upregulating T cell factor 1 (TCF-1) in T cells . It also inhibits T cell activation and induces a less inflammatory phenotype . In addition, it has been shown to increase cell survival and migration capacity in neural stem/progenitor cells .

Action Environment

The action of CBZ-FTY720 can be influenced by environmental factors. For instance, the presence of a three-dimensional environment like PuraMatrix can enhance the distribution of cells affected by the drug . Moreover, the drug’s effects can be modulated by other elements in combination therapies, which can be an appealing approach for stem cell therapy in CNS injury .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxycarbonyl)amino-2-[2-(4-octylphenyl)ethyl]-1,3-propanediol involves several key steps. One common method starts with the alkylation of a phenylacetonitrile derivative, followed by reduction and protection of the resulting amine.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to meet the stringent requirements for pharmaceutical applications .

化学反応の分析

Types of Reactions

2-(Benzyloxycarbonyl)amino-2-[2-(4-octylphenyl)ethyl]-1,3-propanediol undergoes various chemical reactions, including:

Oxidation: This reaction can be used to modify the hydroxyl groups present in the compound.

Reduction: Reduction reactions can be employed to alter the amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxycarbonyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction typically produces amines or alcohols .

類似化合物との比較

Similar Compounds

Siponimod: Another sphingosine-1-phosphate receptor modulator used in the treatment of multiple sclerosis.

Uniqueness

2-(Benzyloxycarbonyl)amino-2-[2-(4-octylphenyl)ethyl]-1,3-propanediol is unique due to its specific structural modifications, which confer distinct pharmacokinetic and pharmacodynamic properties. These modifications enhance its efficacy and reduce toxicity compared to similar compounds .

特性

IUPAC Name |

benzyl N-[1-hydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H39NO4/c1-2-3-4-5-6-8-11-23-14-16-24(17-15-23)18-19-27(21-29,22-30)28-26(31)32-20-25-12-9-7-10-13-25/h7,9-10,12-17,29-30H,2-6,8,11,18-22H2,1H3,(H,28,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHZSMGMWROULJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC=C(C=C1)CCC(CO)(CO)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H39NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50461809 | |

| Record name | Benzyl [1-hydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50461809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

441.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

402616-41-5 | |

| Record name | Benzyl [1-hydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50461809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。